Comparative Embryotoxic Potency: Lotrifen vs. L-10492, L-10503, and L-11204 in Canine Pregnancy Termination
In a head-to-head comparative study evaluating four s-triazolo[5,1-a]isoquinoline derivatives (L-10492, L-10503, L-11204, and Lotrifen) in beagle and mongrel dogs, Lotrifen demonstrated superior abortifacient potency [1]. While all four compounds exhibited maximal efficacy when administered around Day 20 of gestation, Lotrifen was explicitly identified as 'the most potent' among the tested agents [1]. The study further established that the least soluble compounds in the series—L-14105 and L-12717 (Lotrifen)—exhibited the longest duration of action, attributable to slow clearance from the intramuscular injection site [1].
| Evidence Dimension | Relative abortifacient potency |
|---|---|
| Target Compound Data | Identified as 'most potent' in direct comparison |
| Comparator Or Baseline | L-10492, L-10503, L-11204 (lower relative potency) |
| Quantified Difference | Qualitative superiority; quantitative ranking not further specified in abstract |
| Conditions | In vivo: beagle and mongrel dogs, intramuscular administration at Day 20 of pregnancy |
Why This Matters
This direct comparative evidence establishes Lotrifen as the efficacy benchmark within this chemical series for canine pregnancy termination, informing both research reagent selection and veterinary formulation development.
- [1] Lerner LJ. Development of novel embryotoxic compounds for interceptive fertility control in the dog. J Reprod Fertil Suppl. 1989;39:251-65. PMID: 2621727. View Source
